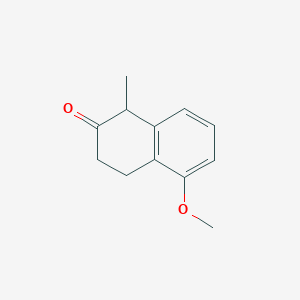
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by a methoxy group at the 5th position, a methyl group at the 1st position, and a dihydronaphthalenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one can be achieved through several synthetic routes. One common method involves the methylation of 5-methoxy-2-naphthol followed by hydrogenation. The reaction conditions typically include:
Methylation: Using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Hydrogenation: Employing a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound to its fully saturated form using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the naphthalenone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in acetic acid.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalenones.
Substitution: Formation of halogenated naphthalenones.
Scientific Research Applications
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-naphthol: A precursor in the synthesis of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one.
1-Methyl-3,4-dihydronaphthalen-2(1h)-one: Lacks the methoxy group at the 5th position.
5-Methoxy-1-methyl-2-naphthaldehyde: Contains an aldehyde group instead of the ketone group.
Uniqueness
This compound is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
42263-75-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-9-4-3-5-12(14-2)10(9)6-7-11(8)13/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
NPLOWIQZLLWBKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCC2=C1C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


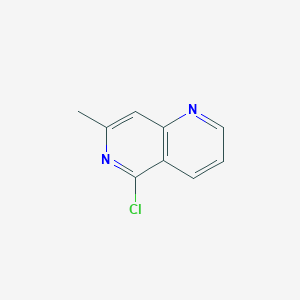
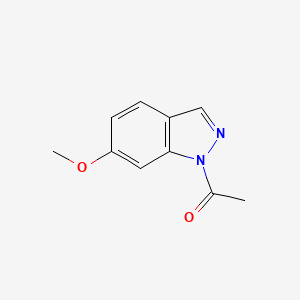
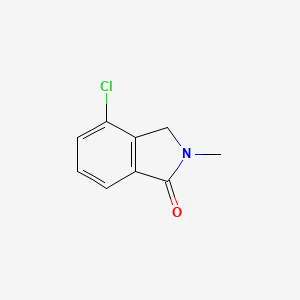
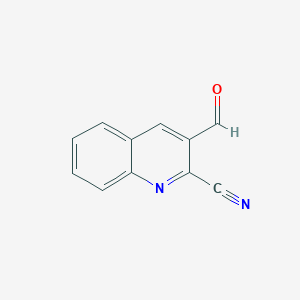
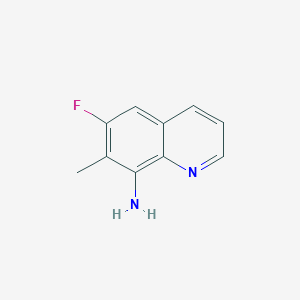

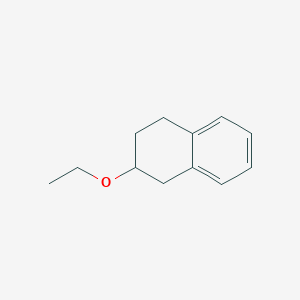
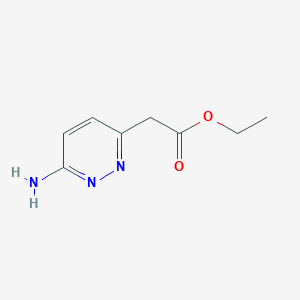
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
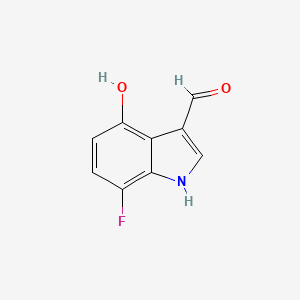
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
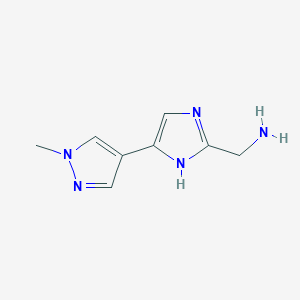

![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)
